N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide
Description
This compound features a cyclopropanecarboxamide core linked to a piperidin-4-yl group substituted with a 1,1-dioxidotetrahydrothiophen-3-yl moiety.
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O3S/c20-15-3-1-14(2-4-15)19(8-9-19)18(23)21-16-5-10-22(11-6-16)17-7-12-26(24,25)13-17/h1-4,16-17H,5-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMRPQHKSCLGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2(CC2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The compound features a unique arrangement of functional groups, including:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Cyclopropane carboxamide : A cyclopropane structure with a carboxamide group that may influence its biological activity.
- Tetrahydrothiophene unit : A five-membered ring containing sulfur, which is known to enhance the compound's interaction with biological targets.
- Fluorophenyl group : The presence of fluorine may improve the compound's metabolic stability and bioavailability.
The molecular formula of this compound is with a molecular weight of approximately 334.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.43 g/mol |
| Structural Features | Piperidine, Cyclopropane, Tetrahydrothiophene, Fluorophenyl |
Preliminary studies suggest that the compound may interact with various biological targets, including:
- Enzymatic inhibition : The structural features allow for potential binding to enzyme active sites, which can modulate enzymatic activity.
- Receptor interaction : The piperidine and tetrahydrothiophene units may facilitate binding to specific receptors involved in neurotransmission and inflammation.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anti-inflammatory properties : The compound may modulate inflammatory pathways, potentially through inhibition of the NF-κB signaling pathway.
- Anticancer activity : There is evidence suggesting that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on anti-inflammatory effects : A related compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
- Neuroprotective effects : Research on similar piperidine derivatives showed protective effects against ischemia-induced neuronal damage, suggesting that the compound could have neuroprotective properties .
Research Findings
The following table summarizes key findings from various studies related to the biological activity of compounds structurally similar to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with opioid receptor modulators, particularly fentanyl derivatives. Key comparisons include:
Functional Group Analysis
- The 4-fluorophenyl group in the target compound increases lipophilicity compared to phenyl or methyl groups in analogues .
- Sulfone Group: Unique to the target compound, this substituent increases polarity and metabolic stability compared to ethers (e.g., methoxyphenoxy in ) or alkyl chains, possibly reducing CNS penetration .
- Piperidine Substitution : The 1,1-dioxidotetrahydrothiophen-3-yl group distinguishes the target from cyclopropylfentanyl’s phenethyl-piperidine, which is critical for opioid receptor binding. This substitution may alter selectivity or off-target effects .
Research Findings and Data Gaps
- Activity Data: No direct binding or efficacy data for the target compound are provided in the evidence. Comparisons rely on structural parallels to known μ-opioid agonists (e.g., cyclopropylfentanyl) and non-opioid carboxamides (e.g., furopyridine derivative in ).
- Conflicting Evidence : While cyclopropane-containing compounds often target opioid receptors, the sulfone group in the target compound suggests divergent applications (e.g., enzyme inhibition or peripheral targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
